Lenumlostat hydrochloride

Description

The exact mass of the compound PAT-1251 Hydrochloride is 435.0972818 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

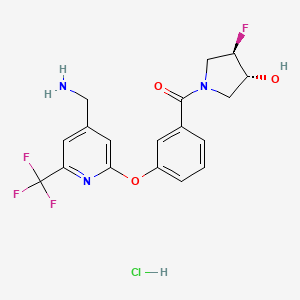

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLUQDIEECAJLM-DTPOWOMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098884-53-6 | |

| Record name | PAT-1251 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenumlostat hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZ3PGD8T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenumlostat Hydrochloride: A Deep Dive into the Potent and Selective LOXL2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme implicated in the pathogenesis of fibrotic diseases and cancer.[1] By selectively targeting LOXL2, lenumlostat disrupts the cross-linking of collagen and elastin, key processes in the formation and stabilization of fibrotic tissue and the tumor microenvironment. This technical guide provides a comprehensive overview of lenumlostat, its target LOXL2, their interplay in critical signaling pathways, and the methodologies used to evaluate its activity.

Introduction to this compound and its Target, LOXL2

This compound is a potent and selective inhibitor of LOXL2, a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] The primary function of the LOX family is to catalyze the oxidative deamination of lysine (B10760008) residues in collagen and elastin, initiating the formation of covalent cross-links that are essential for the structural integrity of the extracellular matrix (ECM).[2]

LOXL2 expression is significantly upregulated in various pathological conditions, including fibrosis of the liver, lungs, and kidneys, as well as in several types of cancer.[3][4][5] This increased expression contributes to disease progression by promoting excessive ECM deposition and stiffening, which in turn can drive pro-fibrotic and pro-metastatic cellular behaviors.[2] Lenumlostat, through its pseudo-irreversible inhibition of LOXL2, offers a promising therapeutic strategy to counteract these pathological processes.[1]

Quantitative Data Presentation

In Vitro Inhibitory Activity of Lenumlostat

Lenumlostat demonstrates potent and selective inhibition of LOXL2 across multiple species. The following table summarizes its half-maximal inhibitory concentration (IC50) values against LOXL2 and the related enzyme LOXL3.

| Target Enzyme | Species | IC50 (μM) |

| LOXL2 | Human (hLOXL2) | 0.71[6][7] |

| Mouse | 0.10[6][7] | |

| Rat | 0.12[6][7] | |

| Dog | 0.16[6][7] | |

| LOXL3 | Human (hLOXL3) | 1.17[6][7] |

Lenumlostat exhibits high selectivity for LOXL2 over other key amine oxidases. At a concentration of 10 μM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).

Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model

In a mouse model of bleomycin-induced lung fibrosis, oral administration of lenumlostat (PAT-1251) resulted in dose-dependent reductions in lung weight and Ashcroft score, a measure of fibrosis severity. It also decreased bronchoalveolar lavage leukocyte count and collagen concentrations.

| Treatment | Dosing Paradigm | Key Findings |

| Lenumlostat (PAT-1251) | Prophylactic and Therapeutic | Dose-dependent reduction in lung weight and Ashcroft score. |

| Reduced bronchoalveolar lavage leukocyte count and collagen concentrations. | ||

| Accelerated reversal of established fibrosis. |

Clinical Trial Data (NCT04054245)

A Phase II clinical trial (NCT04054245) is evaluating the efficacy and safety of lenumlostat (PAT-1251) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis. As of the last update, specific quantitative results regarding pharmacokinetics (Cmax, AUC, half-life), safety, and efficacy from this trial have not been publicly disclosed. The study is designed to assess objective response rates (complete remission, partial remission, and clinical improvement), safety, time to response, response duration, and changes in symptom burden.

Key Signaling Pathways Involving LOXL2

LOXL2 exerts its pro-fibrotic and pro-cancer effects through the modulation of several key signaling pathways.

LOXL2 and the TGF-β/Smad Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. LOXL2 has been shown to be both a downstream target and an upstream regulator of this pathway. TGF-β1 can induce the expression of LOXL2. In turn, LOXL2 can activate lung fibroblasts and promote fibrogenesis through the TGF-β/Smad signaling pathway. Silencing LOXL2 has been shown to inhibit the expression of pSmad2/3, Smad4, and Snail, key mediators of TGF-β signaling.

References

- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Lenumlostat Hydrochloride: A Technical Guide to a Novel Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is a potent, selective, and orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Emerging as a promising therapeutic candidate, lenumlostat targets the fundamental mechanisms of fibrosis, a pathological process characterized by excessive extracellular matrix deposition that can lead to organ dysfunction and failure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in fibrosis models, available clinical trial data, and detailed experimental methodologies.

Introduction

Fibrotic diseases, such as myelofibrosis, idiopathic pulmonary fibrosis (IPF), and non-alcoholic steatohepatitis (NASH), represent a significant unmet medical need. A key pathological feature of these conditions is the excessive cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix (ECM), leading to tissue stiffening and loss of function. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, is a critical enzyme in this process. Upregulated in fibrotic tissues, LOXL2 catalyzes the oxidative deamination of lysine (B10760008) residues on collagen and elastin, initiating the formation of covalent cross-links that stabilize the fibrotic matrix.

This compound has been developed as a high-affinity, pseudo-irreversible inhibitor of LOXL2. By selectively targeting the catalytic activity of LOXL2, lenumlostat aims to halt the progression of fibrosis and potentially promote its resolution. This guide synthesizes the current scientific and clinical knowledge on this compound.

Chemical Properties and Mechanism of Action

Lenumlostat is the (R,R)-enantiomer of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. The hydrochloride salt enhances its pharmaceutical properties.

Mechanism of Action

Lenumlostat acts as a mechanism-based inhibitor of LOXL2. The aminomethyl pyridine (B92270) moiety of the molecule interacts with the active site of LOXL2, forming a pseudo-irreversible complex that inhibits the enzyme's catalytic activity. This inhibition prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of the aldehyde precursors necessary for ECM cross-linking. This targeted approach is designed to spare other lysyl oxidase (LOX) family members, potentially reducing off-target effects.

Preclinical Data

In Vitro Potency and Selectivity

Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound shows significant selectivity for LOXL2 over other human amine oxidases.

| Target | Species | IC50 (μM) |

| LOXL2 | Human | 0.074 |

| LOXL3 | Human | 1.17 |

| LOX | Human | >30 |

| Monoamine Oxidase A | Human | >100 |

| Monoamine Oxidase B | Human | >100 |

Data sourced from Rowbottom MW, et al. J Med Chem. 2017.

Efficacy in a Bleomycin-Induced Lung Fibrosis Model

The anti-fibrotic efficacy of lenumlostat was evaluated in a well-established mouse model of bleomycin-induced pulmonary fibrosis.

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (dose not specified in available abstract) was administered on day 0.

-

Treatment: Racemic trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (the racemic precursor to lenumlostat) was administered orally, once daily (QD) for 14 days.

-

Assessment of Fibrosis:

-

Histopathology: Lung sections were stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis was quantified using the Ashcroft scoring method.

-

Collagen Content: Total lung collagen was measured by assessing hydroxyproline (B1673980) levels.

-

Bronchoalveolar Lavage (BAL): The cellularity of the BAL fluid was analyzed to assess inflammation.

-

Oral administration of the lenumlostat precursor molecule resulted in a significant, dose-dependent reduction in lung fibrosis compared to vehicle-treated controls.

| Parameter | Vehicle Control | Lenumlostat Precursor (dose not specified) | p-value |

| Mean Ashcroft Score | 3.7 | 0.9 | <0.05 |

| Lung Weight | Significantly higher | Significantly reduced | <0.05 |

| BAL Leukocyte Count | Significantly higher | Significantly reduced | <0.05 |

| Lung Collagen Concentration | Significantly higher | Significantly reduced | <0.05 |

Data is qualitative as presented in the available abstract. Sourced from a 2017 Keystone Symposia abstract on a mechanism-based small molecule inhibitor of LOXL2.[1]

Clinical Development

This compound is under investigation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.

MYLOX-1: Phase 2a Clinical Trial (NCT04679870)

This open-label, single-arm study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral lenumlostat in patients with myelofibrosis who are ineligible for, intolerant to, or refractory to Janus kinase (JAK) inhibitors.[2]

-

Patient Population: 18 patients with primary or secondary myelofibrosis.[3]

-

Treatment Regimen: Lenumlostat (GB2064) administered at a dose of 1000 mg orally, twice daily, for 9 months.[2][3]

-

Primary Endpoint: Safety and tolerability.[2]

-

Secondary Endpoints: Evaluation of hematological parameters and direct anti-fibrotic activity assessed by bone marrow biopsies at baseline and at 3, 6, and 9 months.[2]

-

Reduction in Bone Marrow Fibrosis: Of the 10 evaluable patients who received at least six months of treatment, six (60%) experienced a reduction of at least one grade in bone marrow collagen fibrosis.[4]

-

Hematological Parameters: The six patients who showed a reduction in bone marrow fibrosis also maintained stable hemoglobin, white blood cell counts, and platelet levels.[4]

-

Symptom and Spleen Response: After six months of treatment, one patient achieved a spleen volume reduction of over 35%, and two patients had a greater than 50% reduction in their Total Symptom Score. One patient had an anemia response.[2]

Lenumlostat demonstrated an acceptable safety profile. The most frequently reported treatment-related adverse events were gastrointestinal in nature and were generally manageable with standard care. Ten patients discontinued (B1498344) treatment due to adverse events or disease progression. The only serious adverse event considered possibly related to the treatment was a fall.[2][3]

-

Target Engagement: Lenumlostat demonstrated good target engagement in plasma, with a 49.5% decrease in free LOXL2 levels observed two hours after dosing.[5]

-

Bone Marrow Penetration: Analysis of bone marrow biopsies confirmed the presence of lenumlostat, indicating penetration into the target tissue.[5]

Signaling Pathways

Lenumlostat's mechanism of action is centered on the inhibition of LOXL2, a key downstream effector in fibrotic signaling cascades. The transforming growth factor-beta (TGF-β) pathway is a master regulator of fibrosis.

Caption: LOXL2 Signaling Pathway in Fibrosis.

Conclusion

This compound is a promising, first-in-class, oral inhibitor of LOXL2 with demonstrated anti-fibrotic activity in preclinical models and early clinical trials. By targeting a key enzyme in the fibrotic process, lenumlostat offers a novel therapeutic strategy for myelofibrosis and potentially other fibrotic diseases. The available data indicate a favorable safety profile and on-target activity, supporting its continued clinical development. Further studies are warranted to fully elucidate its efficacy and long-term safety in a broader range of fibrotic conditions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]

- 3. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]

- 4. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Oral GB2064 in Participants With Myelofibrosis [clin.larvol.com]

- 5. P1024: MYLOX-1: A PHASE II STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR GB2064 (WITH FOCUS ON BONE MARROW COLLAGEN) IN PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

Lenumlostat Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat hydrochloride, also known as PAT-1251 and GB2064, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme in the cross-linking of collagen and elastin (B1584352).[1] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] Lenumlostat, with the chemical name (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone hydrochloride, has emerged as a promising clinical candidate for the treatment of these conditions.[1][4] This technical guide provides an in-depth overview of the synthesis pathway of this compound, detailed experimental protocols, and an exploration of its mechanism of action through the inhibition of the LOXL2 signaling pathway.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: a substituted pyridine (B92270) derivative and a chiral pyrrolidine (B122466) derivative. These intermediates are then coupled, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient. The overall synthetic scheme is presented below, followed by a detailed description of each step.

Synthesis of Key Intermediates

The synthesis of the core structure of Lenumlostat involves the preparation of two main building blocks: 2-chloro-4-(aminomethyl)-6-(trifluoromethyl)pyridine and (3-fluoro-4-hydroxypyrrolidin-1-yl)(3-hydroxyphenyl)methanone .

The trifluoromethylpyridine moiety is a common structural motif in agrochemical and pharmaceutical compounds and can be synthesized through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.[5] The aminomethyl group is typically introduced via reduction of a nitrile or a related functional group.

The chiral fluoro-hydroxypyrrolidine fragment is crucial for the molecule's activity and stereochemistry. Its synthesis often involves asymmetric methods to ensure the desired enantiomeric purity.

Final Assembly and Salt Formation

The final steps of the Lenumlostat synthesis involve the coupling of the two key intermediates, typically through a nucleophilic aromatic substitution or a similar coupling reaction, followed by deprotection of any protecting groups and the formation of the hydrochloride salt to improve the compound's stability and solubility.

The following diagram illustrates a plausible synthetic pathway based on the general principles of organic synthesis and the known structure of Lenumlostat.

Caption: A generalized synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from the general procedures described in the medicinal chemistry literature for the synthesis of similar compounds.

Protocol 1: Synthesis of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)((3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (Lenumlostat free base)

-

Step 1: Coupling of Intermediates. To a solution of (3R,4R)-3-fluoro-4-hydroxypyrrolidine (1.0 eq) and 3-((4-(tert-butoxycarbonylaminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

-

Step 2: Work-up and Purification. The reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Step 3: Deprotection. The purified intermediate from the previous step is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M). The mixture is stirred at room temperature for 1-2 hours.

-

Step 4: Isolation of the Free Base. The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent and the pH is adjusted to basic (pH > 8) with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried, filtered, and concentrated to afford Lenumlostat free base.

Protocol 2: Formation of this compound

-

Step 1: Salt Formation. Lenumlostat free base is dissolved in a suitable solvent such as methanol (B129727) or ethanol. To this solution, a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like diethyl ether or isopropanol) is added dropwise with stirring.

-

Step 2: Precipitation and Isolation. The hydrochloride salt typically precipitates out of the solution. The suspension is stirred for a period to ensure complete precipitation. The solid is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates, as reported in the primary literature.

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| Intermediate 1 Synthesis | 2-chloro-4-cyano-6-(trifluoromethyl)pyridine, Reducing agent | 2-chloro-4-(aminomethyl)-6-(trifluoromethyl)pyridine | 85-95 | >98 | NMR, LC-MS |

| Intermediate 2 Synthesis | Chiral starting material, Fluorinating agent | (3R,4R)-3-fluoro-4-hydroxypyrrolidine | 60-70 | >99 (ee) | Chiral HPLC, NMR |

| Coupling Reaction | Intermediate 1, Intermediate 2, Coupling reagents | Boc-protected Lenumlostat | 70-85 | >95 | LC-MS, NMR |

| Deprotection and Salt Formation | Boc-protected Lenumlostat, HCl | This compound | 90-98 | >99 | HPLC, NMR, EA |

| Overall Yield | 35-50 |

Mechanism of Action and Signaling Pathway

Lenumlostat exerts its therapeutic effect by inhibiting the enzymatic activity of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] In pathological conditions such as fibrosis and cancer, the overexpression of LOXL2 leads to excessive ECM stiffening, which promotes disease progression.[3][6]

The proposed mechanism of action for Lenumlostat involves the irreversible inhibition of LOXL2. The aminomethyl pyridine moiety of Lenumlostat is believed to interact with the active site of the enzyme, forming a stable complex that prevents the catalytic activity of LOXL2.[1]

The signaling pathways regulated by LOXL2 are complex and can involve both intracellular and extracellular mechanisms. Extracellularly, LOXL2-mediated collagen cross-linking can modulate integrin signaling and activate focal adhesion kinase (FAK) and Src kinase pathways, promoting cell invasion and migration.[6][7] Intracellularly, LOXL2 has been shown to interact with various signaling pathways, including the TGF-β, HIF-1α, and Notch pathways, which are all implicated in fibrosis and cancer.[8][9][10]

The following diagram illustrates the central role of LOXL2 in promoting pathological processes and how Lenumlostat intervenes.

Caption: LOXL2 signaling and the inhibitory action of Lenumlostat.

Conclusion

This compound is a promising therapeutic agent that targets the fundamental mechanisms of fibrosis and cancer progression through the potent and selective inhibition of LOXL2. The synthesis of this complex molecule requires a carefully orchestrated multi-step approach, yielding a final product with high purity and in a stable salt form. Understanding the intricate signaling pathways in which LOXL2 is involved provides a clear rationale for the therapeutic potential of Lenumlostat and paves the way for its further clinical development. This guide has provided a comprehensive overview of the synthesis, experimental protocols, and mechanism of action of this compound to aid researchers and drug development professionals in their ongoing efforts to combat fibrotic and neoplastic diseases.

References

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The function and mechanisms of action of LOXL2 in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What is LOXL2 Protein? - Creative BioMart [creativebiomart.net]

The Discovery of PAT-1251: An In-Depth Technical Guide to a Novel LOXL2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Its upregulation is strongly associated with the progression of fibrotic diseases and cancer, making it a compelling therapeutic target.[2][3] PAT-1251 (also known as GB2064) has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of LOXL2, showing promise in preclinical and clinical development for the treatment of fibrotic conditions such as myelofibrosis and idiopathic pulmonary fibrosis.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of PAT-1251, including its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action and Preclinical Pharmacology

PAT-1251 is a mechanism-based, irreversible inhibitor of LOXL2.[1] Its aminomethyl pyridine (B92270) moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex that effectively blocks its catalytic activity.[5] This inhibition prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby reducing ECM stiffening and the progression of fibrosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for PAT-1251, demonstrating its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Potency and Selectivity of PAT-1251 [4]

| Target | Species | IC50 (μM) | Selectivity vs. other Amine Oxidases |

| LOXL2 | Human | 0.71 | >10% inhibition at 10 μM for SSAO, DAO, MAO-A, MAO-B |

| LOXL3 | Human | 1.17 | - |

| LOXL2 | Mouse | 0.10 | - |

| LOXL2 | Rat | 0.12 | - |

| LOXL2 | Dog | 0.16 | - |

| LOX | Human | 400-fold selective for LOXL2 vs. LOX | - |

Table 2: Preclinical Efficacy of PAT-1251 in Mouse Bleomycin (B88199) Model of Lung Fibrosis [1]

| Treatment Group | Dosing Paradigm | Mean Ashcroft Score | Key Findings |

| Vehicle | Prophylactic & Therapeutic | 3.7 | - |

| PAT-1251 | Once daily oral dosing (Prophylactic & Therapeutic) | 0.9 | Maximally efficacious, significant reduction in lung weight, BAL leukocyte count, and collagen concentration. |

| PAT-1251 | Every other day dosing | Partial Efficacy | Showed partial efficacy despite rapid clearance. |

| PAT-1251 | Every third day dosing | Partial Efficacy | Showed partial efficacy despite rapid clearance. |

| rAB0023 (anti-LOXL2 antibody) | - | - | PAT-1251 demonstrated superior efficacy. |

Table 3: Phase 2a (MYLOX-1) Clinical Trial Results of GB2064 (PAT-1251) in Myelofibrosis [8][9][10]

| Parameter | Result |

| Patient Population | 18 patients with primary or secondary myelofibrosis, ineligible, refractory, or intolerant to JAK inhibitors. |

| Dosing | 1000 mg orally, twice daily for 9 months. |

| Bone Marrow Fibrosis | 6 out of 10 evaluable patients experienced a ≥ 1-grade reduction in collagen fibrosis after at least 6 months of treatment. |

| Hematological Parameters | The 6 patients with fibrosis reduction also showed stable hemoglobin, white blood cell count, and platelets. |

| Spleen Volume | 1 patient experienced a >35% reduction in spleen volume after 6 months. |

| Total Symptom Score (TSS) | 2 patients experienced a >50% reduction in TSS. |

| Anemia Response | 1 patient had an anemia response. |

| Safety and Tolerability | Generally acceptable profile. Most common treatment-related adverse events were gastrointestinal and manageable. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by LOXL2 and the experimental workflow for evaluating LOXL2 inhibitors.

Caption: LOXL2-mediated signaling pathway in fibrosis and cancer.

Caption: Experimental workflow for the evaluation of PAT-1251.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Proliferation Assay (MTS Assay)

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PAT-1251 or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTS reagent to each well and incubate for 2-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Cell Migration Assay (Scratch Wound Healing Assay)

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Protocol:

-

Seed MDA-MB-231 cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of PAT-1251 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch width.

-

3. Cell Invasion Assay (Transwell Invasion Assay)

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Protocol:

-

Coat the upper surface of a Transwell insert with a Matrigel or collagen I solution to mimic the basement membrane.

-

Seed MDA-MB-231 cells in serum-free media in the upper chamber of the Transwell insert.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of PAT-1251 or vehicle control to both the upper and lower chambers.

-

Incubate for 24-48 hours to allow for cell invasion through the coated membrane.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invading cells in multiple fields of view under a microscope.

-

In Vivo Model

1. Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) or saline (vehicle control).

-

Administer PAT-1251 orally at various doses and schedules (prophylactic or therapeutic).

-

Monitor the animals for a specified period (e.g., 14 or 21 days).

-

At the end of the study, euthanize the mice and collect lung tissue.

-

Perform histological analysis of lung sections stained with Masson's trichrome.

-

Quantify the extent of fibrosis using the Ashcroft scoring method, where a score of 0 represents normal lung and a score of 8 represents total fibrous obliteration of the field.

-

Conduct biochemical analysis of lung homogenates to measure collagen content (e.g., hydroxyproline (B1673980) assay).

-

Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell counts.

-

Conclusion

PAT-1251 is a promising, potent, and selective LOXL2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in reducing fibrosis in a robust animal model, and early clinical data in myelofibrosis patients are encouraging. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the fields of fibrosis and oncology who are interested in the development of LOXL2-targeted therapies. Further clinical investigation of PAT-1251 is warranted to fully elucidate its therapeutic potential in a range of fibrotic and malignant diseases.

References

- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 4. Wound healing assay | Abcam [abcam.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 7. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Oral GB2064 in Participants With Myelofibrosis [clin.larvol.com]

- 10. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]

GB2064: A Technical Overview of its Antifibrotic Activity in Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB2064 is an investigational, orally bioavailable, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases, including myelofibrosis.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality.[3] GB2064 represents a targeted therapeutic approach aimed at modifying the disease course by directly inhibiting the fibrotic process. This technical guide provides a comprehensive overview of the antifibrotic activity of GB2064, with a focus on its mechanism of action, preclinical rationale (where available), and clinical trial data.

Mechanism of Action: Inhibition of LOXL2-Mediated Collagen Cross-linking

The primary mechanism of action of GB2064 is the potent and selective inhibition of the LOXL2 enzyme.[4] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final step of collagen maturation: the cross-linking of collagen fibrils.[4] This process is essential for the formation of a stable and mature extracellular matrix (ECM). In pathological conditions such as myelofibrosis, the dysregulation and overexpression of LOXL2 contribute to excessive collagen deposition and the progressive stiffening of the bone marrow microenvironment, which in turn disrupts normal hematopoietic function.[3][4]

By inhibiting LOXL2, GB2064 prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) precursors. This disruption of the cross-linking process leads to a less rigid and more compliant ECM, potentially halting or even reversing the fibrotic process in the bone marrow.

Clinical Development: The MYLOX-1 Trial

The primary clinical evidence for the antifibrotic activity of GB2064 comes from the MYLOX-1 trial (NCT04679870), a Phase 2a, open-label, single-arm study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GB2064 in patients with myelofibrosis who are ineligible for, refractory to, or intolerant of Janus kinase (JAK) inhibitor therapy.[5][6][7]

Study Design and Endpoints

Primary Endpoint:

-

Safety and tolerability of GB2064.[7]

Secondary Endpoints:

-

Change in bone marrow collagen fibrosis grade.[8]

-

Hematological parameters.[8]

-

Spleen volume.[6]

-

Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-10).[6]

Quantitative Data from the MYLOX-1 Trial

The following tables summarize the key efficacy findings from the intermediate and topline analyses of the MYLOX-1 trial.

Table 1: Reduction in Bone Marrow Collagen Fibrosis

| Timepoint | Evaluable Patients (n) | Patients with ≥1-grade Reduction in Fibrosis (n) | Percentage of Responders (%) |

| Intermediate Analysis (≥6 months treatment) | 5 | 4 | 80%[2] |

| Topline Analysis (≥6 months treatment) | 10 | 6 | 60% |

Table 2: Hematological and Spleen Volume Response in Fibrosis Responders

| Parameter | Observation in Patients with ≥1-grade Fibrosis Reduction |

| Hematological Parameters | Stable hemoglobin, white blood cell count, and thrombocytes[2] |

| Transfusion Requirement | None required[2] |

| Spleen Volume | Stable[2] |

Experimental Protocols

Bone Marrow Biopsy and Fibrosis Grading

Bone marrow biopsies are a key component of the MYLOX-1 trial, performed at baseline and at months 3, 6, and 9 to assess changes in fibrosis.[5][7]

Procedure: Standard bone marrow aspiration and trephine biopsy procedures are employed to obtain adequate samples from the posterior iliac crest.

Histological Analysis: The degree of bone marrow fibrosis is graded according to the European Consensus on Grading of Bone Marrow Fibrosis .[1][9][10] This standardized system evaluates the density and distribution of reticulin (B1181520) and collagen fibers within the bone marrow.

Table 3: European Consensus Grading of Myelofibrosis

| Grade | Description |

| MF-0 | Scattered linear reticulin with no intersections (crossings) corresponding to normal bone marrow. |

| MF-1 | Loose network of reticulin with many intersections, especially in perivascular areas. |

| MF-2 | Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen and/or focal osteosclerosis. |

| MF-3 | Diffuse and dense increase in reticulin with extensive intersections, with coarse bundles of collagen, often associated with significant osteosclerosis. |

Source: Thiele J, Kvasnicka HM, Facchetti F, et al. European consensus on grading of bone marrow fibrosis and assessment of cellularity. Haematologica. 2005;90(8):1128-1132.[1][9][10]

Target Engagement Assay

A novel biomarker pulldown assay was developed to measure the target engagement of GB2064 with circulating LOXL2 in plasma samples from a Phase 1 study in healthy subjects.[11]

Methodology:

-

Plasma samples are collected at various timepoints post-dosing with GB2064.

-

Ferrite beads conjugated to a LOXL2-binding analogue of GB2064 are used to "pull down" LOXL2 that is not already bound to GB2064 in the plasma.[11]

-

The amount of unbound LOXL2 captured by the beads is then measured.

-

The percentage of target engagement is calculated by comparing the amount of unbound LOXL2 at different timepoints to the pre-dose baseline.[11]

Findings:

-

Oral doses of ≥750mg of GB2064 achieved maximal and near-complete target engagement at 2 hours post-dosing in healthy volunteers.[11]

-

The in vivo IC50 for target engagement was determined to be 905 nM, which correlated well with the in vitro IC50 of 715 nM from an Amplex Red Amine Oxidase Enzymatic Assay.[11]

Conclusion

GB2064 has demonstrated promising antifibrotic activity in the MYLOX-1 clinical trial, with a significant proportion of evaluable patients experiencing a reduction in bone marrow collagen fibrosis.[2] This clinical effect is consistent with its mechanism of action as a potent inhibitor of LOXL2. The stabilization of hematological parameters and spleen volume in responding patients suggests a potential for disease modification in a patient population with limited treatment options.[2] Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of GB2064 and its potential role in the management of myelofibrosis and other fibrotic diseases.

References

- 1. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]

- 2. onclive.com [onclive.com]

- 3. curetoday.com [curetoday.com]

- 4. GB2064 Shows Reduction in Fibrosis of the Bone Marrow – Ysios Capital [ysioscapital.com]

- 5. targetedonc.com [targetedonc.com]

- 6. P1054: MYLOX-1: AN OPEN-LABEL, PHASE IIA STUDY OF THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR, GB2064, IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]

- 8. GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target | Galecto [ir.galecto.com]

- 9. European consensus on grading bone marrow fibrosis and assessment of cellularity | Haematologica [haematologica.org]

- 10. czemp.org [czemp.org]

- 11. labhoo.com [labhoo.com]

Lenumlostat Hydrochloride: A Deep Dive into its Preclinical Efficacy in Liver Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. A key enzyme in the fibrotic process is Lysyl oxidase-like 2 (LOXL2), which plays a critical role in the cross-linking of collagen fibers, thereby stabilizing the fibrotic matrix and making it resistant to degradation. Lenumlostat hydrochloride, also known as PAT-1251 or GB2064, is a potent and selective small molecule inhibitor of LOXL2. This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-fibrotic effects of this compound and other LOXL2 inhibitors in various liver fibrosis models.

Mechanism of Action: Targeting Collagen Cross-linking

This compound exerts its anti-fibrotic effects by selectively inhibiting the enzymatic activity of LOXL2. This enzyme is crucial for the covalent cross-linking of collagen and elastin, the primary components of the fibrotic scar. By inhibiting LOXL2, this compound prevents the formation of a stable, degradation-resistant collagen matrix, thereby impeding the progression of fibrosis and potentially promoting its resolution.[1][2][3]

The signaling pathway and mechanism of action are depicted in the diagram below:

References

Lenumlostat Hydrochloride: An In-depth Technical Guide on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat hydrochloride, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Upregulation of LOXL2 is associated with the progression of fibrotic diseases and cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of this compound

This compound forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] The primary function of LOXL2 is the oxidative deamination of lysine (B10760008) residues on collagen and elastin, a crucial step in the formation of cross-links that provide tensile strength and stability to the ECM. By inhibiting LOXL2, Lenumlostat disrupts this cross-linking process, leading to a reduction in ECM stiffness and deposition, which are hallmarks of fibrosis.

Quantitative Data: Potency and Selectivity of Lenumlostat

Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 (µM) |

| LOXL2 | Human (hLOXL2) | 0.71[2] |

| LOXL3 | Human (hLOXL3) | 1.17[2] |

| LOXL2 | Mouse | 0.10[2] |

| LOXL2 | Rat | 0.12[2] |

| LOXL2 | Dog | 0.16[2] |

Lenumlostat exhibits high selectivity for LOXL2 over other amine oxidases, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[3]

Downstream Signaling Pathways Modulated by this compound

Inhibition of LOXL2 by this compound is anticipated to impact several downstream signaling pathways implicated in fibrosis and cancer progression. While direct experimental evidence for Lenumlostat's effect on all of these pathways is still emerging, the known functions of LOXL2 provide a strong basis for these connections.

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis. LOXL2 expression is induced by TGF-β, and LOXL2 itself can modulate TGF-β signaling, creating a positive feedback loop that promotes fibrogenesis. Inhibition of LOXL2 is therefore expected to attenuate TGF-β/Smad signaling.

A study using a mouse model of Alport syndrome, a genetic kidney disease characterized by fibrosis, demonstrated that treatment with Lenumlostat (PAT-1251) resulted in a significant reduction in TGF-β1 mRNA expression in the renal cortex. This provides direct evidence of Lenumlostat's ability to modulate the TGF-β pathway.

Lenumlostat Inhibition of the TGF-β/Smad Signaling Pathway

References

Lenumlostat Hydrochloride Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat hydrochloride, also known as PAT-1251 or GB2064, is a potent, orally available, and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4] As a pseudo-irreversible inhibitor, it forms a stable complex with the active site of the LOXL2 enzyme, effectively blocking its catalytic function.[5][6][7] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[5][7] Upregulation of LOXL2 is associated with the progression of fibrotic diseases, making it a key therapeutic target.[5] Lenumlostat has demonstrated high selectivity for LOXL2 and is currently under investigation in clinical trials for the treatment of myelofibrosis.[6] This document provides a comprehensive overview of the selectivity profile of this compound, including its mechanism of action, quantitative inhibition data, and the experimental methodologies used for its characterization.

Mechanism of Action and Signaling Pathway

Lenumlostat exerts its therapeutic effect through the direct inhibition of LOXL2 enzymatic activity. The aminomethyl pyridine (B92270) moiety of the molecule is key to its interaction with the LOXL2 active site, leading to the formation of a pseudo-irreversible inhibitory complex.[5][7] By inhibiting LOXL2, Lenumlostat prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin.[5][7] This process is a crucial step in the formation of cross-links that provide structural integrity to the ECM. In pathological fibrotic conditions, excessive LOXL2 activity leads to aberrant ECM stiffening and tissue scarring.

The inhibition of LOXL2 by Lenumlostat disrupts these fibrotic processes. The downstream signaling pathways affected by LOXL2 inhibition are central to the progression of fibrosis. LOXL2 has been shown to activate key fibrotic signaling cascades, including the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[2][3][5] Activation of these pathways leads to the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM deposition. Furthermore, LOXL2 can activate fibroblasts through Focal Adhesion Kinase (FAK) signaling.[8] By blocking LOXL2, Lenumlostat effectively attenuates these pro-fibrotic signaling events.

References

- 1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linking LOXL2 to Cardiac Interstitial Fibrosis | MDPI [mdpi.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Lenumlostat Hydrochloride: A Technical Overview of IC50 Values and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lenumlostat hydrochloride, a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The document summarizes its half-maximal inhibitory concentration (IC50) values across different species, details relevant experimental protocols for IC50 determination, and illustrates the key signaling pathways involved.

Introduction to this compound

Lenumlostat, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] It demonstrates potential antifibrotic activity by forming a pseudo-irreversible inhibitory complex with the active site of LOXL2.[1] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[1] Upregulation of LOXL2 is often associated with fibrotic diseases, making it a significant therapeutic target.[1] Lenumlostat shows high selectivity for LOXL2 over other amine oxidases.[2]

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Lenumlostat (PAT-1251) against LOXL2 from various species.

| Species | Target | IC50 (µM) |

| Human | hLOXL2 | 0.71[2] |

| Human | hLOXL3 | 1.17[2] |

| Mouse | Mouse LOXL2 | 0.10[2] |

| Rat | Rat LOXL2 | 0.12[2] |

| Dog | Dog LOXL2 | 0.16[2] |

Experimental Protocol for IC50 Determination: MTT Assay

The following is a generalized protocol for determining the IC50 value of this compound in an adherent cell line using a colorimetric method such as the MTT assay. This protocol is based on standard methodologies for assessing cell viability.[3][4]

3.1. Materials and Reagents

-

This compound

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

3.2. Procedure

-

Cell Seeding:

-

Culture the selected adherent cells in a T75 flask to near confluency.[5]

-

Wash the cells with sterile PBS, then detach them using trypsin.[5]

-

Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.[5]

-

Resuspend the cell pellet and perform a cell count.

-

Dilute the cell suspension to a seeding density of 1,000-10,000 cells/well.[4]

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Lenumlostat stock solution in complete culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of Lenumlostat.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest Lenumlostat concentration) and a blank control (medium only).[4]

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Assay and Data Acquisition:

-

Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][4]

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][4]

-

Carefully aspirate the culture medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 10 minutes to ensure complete solubilization.[3]

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4]

-

3.3. Data Analysis

-

Calculate the percentage of cell viability for each Lenumlostat concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Lenumlostat concentration.

-

Determine the IC50 value, which is the concentration of Lenumlostat that causes a 50% reduction in cell viability, using a suitable software package that can perform a four-parameter logistic nonlinear regression.[6]

Visualizations

4.1. Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 values using the MTT assay.

4.2. LOXL2 Signaling Pathway

Lenumlostat targets LOXL2, which is involved in pathways that regulate the extracellular matrix and cell signaling. Hypoxia and growth factors like TGF-β can upregulate LOXL2 expression. LOXL2 then cross-links collagen and elastin, leading to ECM stiffening. This altered ECM can, in turn, activate intracellular signaling pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation, survival, and fibrosis.[7]

Caption: Simplified signaling pathway of LOXL2 and the inhibitory action of Lenumlostat.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lenumlostat Hydrochloride: A Preclinical Data Review for Drug Development Professionals

An In-depth Technical Guide

December 12, 2025

Executive Summary

Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is a potent, selective, and orally bioavailable small molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Preclinical data strongly support its anti-fibrotic potential across multiple organ systems. This technical guide provides a comprehensive review of the available preclinical data for Lenumlostat, including its mechanism of action, in vitro and in vivo efficacy, and available details on experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LOXL2 inhibition in fibrotic diseases.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction and failure. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, which are key components of the ECM.[1] Upregulation of LOXL2 is associated with the progression of fibrosis in various tissues. This compound has emerged as a promising therapeutic candidate that targets LOXL2 to mitigate fibrosis.

Mechanism of Action

Lenumlostat is an irreversible inhibitor of LOXL2.[2] Its aminomethyl pyridine (B92270) moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex.[3] This action prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby inhibiting the formation of cross-links that contribute to the stiffening and reduced degradation of the ECM.[1] By inhibiting LOXL2, Lenumlostat effectively disrupts a key step in the fibrotic cascade.

In Vitro Efficacy

Potency and Selectivity

Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. In vitro studies have established its half-maximal inhibitory concentration (IC50) against human, mouse, rat, and dog LOXL2.

| Target | Species | IC50 (µM) | Reference |

| LOXL2 | Human | 0.71 | [4][5] |

| LOXL3 | Human | 1.17 | [4][5] |

| LOXL2 | Mouse | 0.10 | [4][5] |

| LOXL2 | Rat | 0.12 | [4][5] |

| LOXL2 | Dog | 0.16 | [4][5] |

Lenumlostat exhibits high selectivity for LOXL2 over other key members of the amine oxidase family. At a concentration of 10 µM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[4] It is also reported to be 400-fold selective for LOXL2 over lysyl oxidase (LOX).[2]

Experimental Protocols

LOXL2 Inhibition Assay (Amplex Red Method)

The inhibitory activity of Lenumlostat against LOXL2 is commonly assessed using a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the LOXL2-catalyzed oxidation reaction.

-

Principle: The assay couples the LOXL2-mediated oxidation of a substrate (e.g., putrescine or 1,5-diaminopentane) to the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red to the fluorescent product, resorufin. The rate of fluorescence increase is proportional to LOXL2 activity.[6][7]

-

General Protocol:

-

Recombinant LOXL2 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours) to allow for inhibitor binding.[6][8]

-

The enzymatic reaction is initiated by the addition of the LOXL2 substrate, Amplex Red reagent, and HRP.

-

The fluorescence intensity is measured kinetically over time at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[7]

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Lenumlostat concentration.

-

Figure 1: LOXL2 Inhibition Assay Principle.

In Vivo Efficacy

Lenumlostat has demonstrated significant anti-fibrotic efficacy in various preclinical animal models of fibrosis.

Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that mimics many aspects of idiopathic pulmonary fibrosis (IPF).[9]

-

Efficacy Data: In a mouse model of bleomycin-induced lung fibrosis, oral administration of Lenumlostat resulted in dose-dependent reductions in lung weight and Ashcroft score (a measure of fibrosis severity).[2] Reductions in bronchoalveolar lavage (BAL) leukocyte count and collagen concentrations were also observed.[2] Notably, Lenumlostat was effective in both prophylactic (preventive) and therapeutic (treatment of established fibrosis) settings and accelerated the reversal of established fibrosis.[2]

| Treatment Group | Mean Ashcroft Score | Reference |

| Vehicle | 3.7 | [2] |

| Lenumlostat (once daily) | 0.9 | [2] |

-

Experimental Protocol:

-

Model Induction: C57BL/6 mice are typically used.[10] A single intratracheal instillation of bleomycin (B88199) (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis.[10]

-

Dosing: Lenumlostat is administered orally, once daily.

-

Endpoints:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.

-

Biochemical Analysis: Hydroxyproline content in lung tissue, a quantitative measure of collagen, is determined. BAL fluid is analyzed for inflammatory cell counts and cytokine levels.

-

-

Figure 2: Bleomycin-Induced Pulmonary Fibrosis Workflow.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

The CCl4-induced liver fibrosis model is a classic and reliable model for studying the pathogenesis of liver fibrosis and evaluating anti-fibrotic therapies.[11]

-

Efficacy Data: While specific quantitative data for Lenumlostat in this model were not found in the reviewed literature, the model is a standard for testing anti-fibrotic agents.

-

Experimental Protocol:

-

Model Induction: Liver fibrosis is typically induced in mice or rats by repeated intraperitoneal injections of CCl4 (e.g., twice weekly for 4-8 weeks).[11]

-

Endpoints:

-

Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to assess collagen deposition and fibrosis stage.

-

Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured to assess liver injury. Hydroxyproline content in liver tissue is quantified.

-

Gene Expression: Expression of pro-fibrotic genes (e.g., TGF-β, α-SMA, collagen I) is analyzed by qRT-PCR.

-

-

Alport Mouse Model of Renal Fibrosis

The Col4a3-null mouse is an autosomal model for Alport syndrome, a genetic disorder characterized by progressive renal fibrosis.[1]

-

Efficacy Data: In Alport mice, daily oral administration of Lenumlostat at 30 mg/kg significantly reduced interstitial fibrosis and glomerulosclerosis.[1] Treatment also led to decreased albuminuria and blood urea (B33335) nitrogen (BUN) levels, indicating improved kidney function.[1] Furthermore, Lenumlostat treatment reduced the mRNA expression of pro-fibrotic and pro-inflammatory genes, including MMP-2, MMP-9, TGF-β1, and TNF-α.[1]

-

Experimental Protocol:

-

Animal Model: Col4a3 null mice on a 129Sv background are used.[1]

-

Dosing: Lenumlostat (30 mg/kg) is administered once daily by oral gavage in a 0.5% methylcellulose (B11928114) vehicle, typically from 2 to 7 weeks of age.[1]

-

Endpoints:

-

Renal Function: Urine albumin and serum BUN levels are measured.

-

Histopathology: Kidney sections are scored for fibrosis and glomerulosclerosis.

-

Gene Expression: qRT-PCR is used to measure the expression of fibrotic and inflammatory markers in isolated glomeruli and renal cortex.[1]

-

-

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed preclinical pharmacokinetic data for Lenumlostat are limited in the public domain. Studies in mice have indicated rapid clearance of the compound.[2] Despite this, efficacy was observed with less frequent dosing (every other day and every third day), suggesting that sustained target engagement may not require continuous high plasma concentrations.[2] Further studies are needed to fully characterize the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of Lenumlostat in different preclinical species.

Toxicology

Comprehensive GLP-compliant toxicology data for Lenumlostat are not publicly available. The conduct of such studies, including single-dose and repeat-dose toxicity studies in rodent and non-rodent species, is a standard and essential part of preclinical drug development to determine the safety profile of a new chemical entity.[1] These studies are designed to identify potential target organs for toxicity, establish a no-observed-adverse-effect level (NOAEL), and determine the maximum tolerated dose (MTD).[12]

Relevance to COPD and Cystic Fibrosis

While no direct preclinical studies of Lenumlostat in specific models of Chronic Obstructive Pulmonary Disease (COPD) or Cystic Fibrosis (CF) were identified, the role of fibrosis in the pathology of both diseases suggests a potential therapeutic rationale.

-

COPD: Airway remodeling in COPD involves peribronchiolar fibrosis, which contributes to airflow limitation.[13] Preclinical models of COPD are often induced by exposure to cigarette smoke or intra-tracheal administration of elastase or lipopolysaccharide (LPS).[13] The demonstrated efficacy of Lenumlostat in a model of lung fibrosis suggests it could potentially mitigate the fibrotic component of COPD.

-

Cystic Fibrosis: While the primary defect in CF is in the CFTR gene, chronic inflammation and recurrent infections can lead to progressive lung damage, including fibrosis.[14] Preclinical research in CF often utilizes CFTR mutant mouse models or other models that recapitulate specific aspects of the disease, such as mucus obstruction.[14] The anti-fibrotic activity of Lenumlostat could potentially be beneficial as an adjunct therapy to address the downstream consequences of chronic inflammation in CF.

Conclusion

This compound is a potent and selective inhibitor of LOXL2 with compelling anti-fibrotic activity demonstrated in multiple preclinical models of fibrosis. Its efficacy in reducing collagen deposition and improving organ function in models of lung and kidney fibrosis highlights its therapeutic potential. While further studies are required to fully elucidate its pharmacokinetic and toxicological profile, and to explore its potential in diseases with a fibrotic component like COPD and cystic fibrosis, the existing preclinical data provide a strong foundation for its continued clinical development.

Figure 3: Lenumlostat's Role in Inhibiting Fibrosis.

References

- 1. adgyllifesciences.com [adgyllifesciences.com]

- 2. Lysyl oxidase-like 2 processing by factor Xa modulates its activity and substrate preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. probechem.com [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Elastase-induced pulmonary emphysema: insights from experimental models. | Semantic Scholar [semanticscholar.org]

- 10. criver.com [criver.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. noblelifesci.com [noblelifesci.com]

- 13. escholarship.org [escholarship.org]

- 14. Elastase-induced pulmonary emphysema: insights from experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lenumlostat Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat hydrochloride, also known as PAT-1251, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2)[1]. As a key enzyme in the cross-linking of collagen and elastin (B1584352), LOXL2 is critically involved in the remodeling of the extracellular matrix (ECM). Its upregulation is associated with the progression of fibrotic diseases, making it a compelling target for therapeutic intervention. This compound exerts its effect by irreversibly binding to the active site of LOXL2, thereby inhibiting its catalytic activity and potentially mitigating fibrosis[1]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-fibrotic potential.

Data Presentation

This compound Potency

| Target | Species | IC50 (µM) | Reference |

| LOXL2 | Human | 0.71 | [1] |

| LOXL3 | Human | 1.17 | [1] |

| LOXL2 | Mouse | 0.10 | [1] |

| LOXL2 | Rat | 0.12 | [1] |

| LOXL2 | Dog | 0.16 | [1] |

Table 1: In vitro inhibitory potency of this compound against LOXL2 and LOXL3 enzymes from various species.

Recommended Cell Culture Dosage Range

| Cell Line | Application | Recommended Starting Concentration (µM) | Treatment Duration |

| Human Lung Fibroblasts (HLF) | Inhibition of TGF-β1-induced fibrosis | 0.5 - 5 | 24 - 72 hours |

| Human Dermal Fibroblasts (HDF) | Assessment of collagen deposition | 0.5 - 5 | 48 - 96 hours |

| Hepatic Stellate Cells (e.g., LX-2) | In vitro liver fibrosis model | 0.5 - 10 | 24 - 72 hours |

| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Investigation of LOXL2 in cancer | 0.1 - 2 | 24 - 72 hours |

Table 2: Recommended starting concentrations and treatment durations for this compound in various cell culture applications. Note: These are starting points and optimal concentrations and durations should be determined empirically for each specific cell line and experimental setup.

Signaling Pathway

This compound inhibits LOXL2, a key downstream effector in fibrotic signaling pathways. LOXL2 is often induced by pro-fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). Once activated, LOXL2 crosslinks collagen and elastin in the extracellular matrix, leading to tissue stiffening. This increased matrix stiffness can further activate pro-fibrotic signaling through mechanotransduction. Furthermore, LOXL2 can promote the activation of the PI3K/AKT/mTOR pathway, which in turn can amplify TGF-β signaling, creating a positive feedback loop that drives fibrosis. By inhibiting LOXL2, this compound disrupts this cycle.

Caption: this compound inhibits LOXL2, disrupting the pro-fibrotic signaling cascade.

Experimental Protocols

Protocol 1: Assessment of this compound on Fibroblast-to-Myofibroblast Transition

This protocol details the investigation of this compound's effect on the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key event in tissue fibrosis.

References

Application Notes and Protocols for Western Blot Analysis of LOXL2 Following Lenumlostat Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of Lysyl Oxidase-Like 2 (LOXL2) protein by Western blot in cell lysates, particularly following treatment with the selective LOXL2 inhibitor, Lenumlostat hydrochloride.

Introduction

This compound (also known as PAT-1251) is a potent and selective, orally available, small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[4][5][6] Upregulation of LOXL2 is associated with the progression of various fibrotic diseases and cancers, making it a significant therapeutic target.[1][5][6][7] this compound irreversibly inhibits the catalytic activity of LOXL2, thereby preventing ECM remodeling and potentially reducing fibrosis.[1] Western blotting is a key immunoassay used to separate and identify proteins, and in this context, it can be utilized to assess the expression levels of LOXL2 in biological samples following treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LOXL2 and the experimental workflow for the Western blot protocol.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LOXL2 (E3P7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. LOXL2 in cancer: regulation, downstream effectors and novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The function and mechanisms of action of LOXL2 in cancer (Review) [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Staining of Fibrotic Tissue with Lenumlostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction